(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMFIMTQQLGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364678-08-9 | |
| Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 5-Amino-3-(trifluoromethyl)isoxazole Core
A prominent method for preparing the 5-amino-3-(trifluoromethyl)isoxazole intermediate, which is a close precursor to (5-(Trifluoromethyl)isoxazol-3-yl)methanamine, involves the following steps:
Lithiation and Acylation :
Diisopropylamine is dissolved in dry tetrahydrofuran (THF) and treated with n-butyllithium at low temperatures (0°C to -72°C) to generate a strong base. A solution of methyl trifluoroacetate and acetonitrile in THF is added dropwise at -75°C. The reaction mixture is then warmed to room temperature. This step forms a trifluoroacetonitrile intermediate after aqueous workup and extraction.Conversion to Isoxazole :
The crude trifluoroacetonitrile is refluxed with hydroxylamine hydrochloride in methanol for an extended period (approximately 68 hours). This cyclizes the intermediate to the isoxazole ring bearing the trifluoromethyl group and an amino substituent at the 5-position.Isolation :
After reflux, methanol is evaporated, and the residue is treated with aqueous sodium hydroxide to adjust pH above 11. Extraction with methylene chloride and subsequent distillation under reduced pressure yields 5-amino-3-trifluoromethylisoxazole as colorless crystals with approximately 52.6% yield.
Functionalization to this compound
While direct preparation of this compound is less frequently reported, the amino-substituted isoxazole can be further functionalized to introduce the methanamine group. Typical methods involve:
Reduction or Substitution Reactions :
The amino group at the 5-position can be transformed via reductive amination or nucleophilic substitution to install a methanamine side chain at the 3-position. Specific reagents and conditions vary depending on the desired substitution pattern and protecting groups.Use of Carbamate and Urea Derivatives :
The amino isoxazole can be reacted with isocyanates or chloroformates under basic conditions (e.g., sodium hydride in THF or DMF) to form carbamate or urea derivatives, which can be subsequently manipulated to yield methanamine functionalities.
Alternative Synthetic Routes and Scale-Up
Halogenoxime Approach :
A comprehensive study reported the synthesis of 5-fluoroalkyl-substituted isoxazoles, including trifluoromethyl derivatives, starting from halogenoximes and substituted alkenes. This method allows regioselective formation of 3,5-disubstituted isoxazoles in good to excellent yields on scales up to 130 g, which is promising for larger-scale synthesis.Chromatography-Free Purification :
Some patented methods describe preparation of related trifluoromethyl isoxazole derivatives with high enantiomeric excess and yields without requiring chromatographic purification. These methods involve selective precipitation, acidic aqueous treatment, and recrystallization steps, which could be adapted to the preparation of this compound or its precursors.
Summary Table of Key Preparation Steps
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation of diisopropylamine and addition of methyl trifluoroacetate/acetonitrile | Diisopropylamine, n-butyllithium, methyl trifluoroacetate, acetonitrile, THF, -75°C to RT | Not specified | Formation of trifluoroacetonitrile intermediate |
| 2 | Cyclization with hydroxylamine hydrochloride | Hydroxylamine hydrochloride, methanol, reflux 68 h | 52.6 | Formation of 5-amino-3-(trifluoromethyl)isoxazole |
| 3 | pH adjustment and extraction | NaOH (pH >11), methylene chloride extraction | - | Isolation of amino isoxazole |
| 4 | Functionalization to methanamine derivative | Sodium hydride, isocyanates or chloroformates in THF or DMF | Variable (9% to 63%) | Carbamate or urea formation as intermediates |
| 5 | Purification | Acidic aqueous treatment, recrystallization | High purity, avoids chromatography | Scalable and efficient |
Research Findings and Considerations
- The use of low temperatures during lithiation and acylation steps is critical to control regioselectivity and yield.
- Extended reflux times with hydroxylamine hydrochloride are necessary for complete cyclization to the isoxazole ring.
- The amino group on the isoxazole ring is reactive and can be derivatized to install the methanamine functionality through nucleophilic substitution or reductive amination.
- Purification methods that avoid chromatography, such as selective precipitation and recrystallization, improve scalability and reduce costs.
- The synthetic routes are adaptable to large-scale production, as demonstrated by multi-gram to hundred-gram scale syntheses reported in literature.
Chemical Reactions Analysis
Oxidation Reactions
The methanamine (-CH₂NH₂) group undergoes oxidation under controlled conditions:
-
Aldehyde/Ketone Formation : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ converts the primary amine to an aldehyde intermediate, which may further oxidize to a carboxylic acid under harsh conditions.
-
Selectivity : Mild oxidants such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) preserve the isoxazole ring while targeting the amine group.
Reduction Reactions
The amine group participates in reductive transformations:
-
Amine Modification : Reduction with LiAlH₄ or NaBH₄ stabilizes the amine without altering the trifluoromethyl group.
-
Catalytic Hydrogenation : Pd/C or Raney nickel catalysts selectively reduce unsaturated bonds in derivatives while maintaining the isoxazole ring.
Trifluoromethyl Group Substitution
The electron-withdrawing trifluoromethyl (-CF₃) group influences reactivity:
-
Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., amines, thiols) under basic conditions, replacing the CF₃ group at the isoxazole’s 5-position .
-
Radical Substitution : Photocatalytic methods enable CF₃ replacement with alkyl/aryl groups via radical intermediates .
Electrophilic Substitution on Isoxazole Ring
The isoxazole ring undergoes electrophilic substitution at the 4-position due to electron density distribution:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 65% | |
| Halogenation | Cl₂/FeCl₃, RT | 4-Chloro derivative | 72% |
Ring-Opening and Rearrangement
-
Acidic Hydrolysis : Concentrated HCl opens the isoxazole ring, yielding β-keto amides.
-
Base-Mediated Rearrangement : NaOH/EtOH induces ring expansion to pyridine derivatives under thermal conditions .
Coupling and Cross-Click Reactions
-
Buchwald–Hartwig Amination : Palladium catalysts couple the amine with aryl halides to form C–N bonds .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The amine reacts with azides to generate triazole-linked conjugates .
Acylation and Alkylation
-
Schotten-Baumann Reaction : Acetyl chloride or benzoyl chloride acylates the amine in aqueous NaOH, forming stable amides.
-
Mitsunobu Reaction : Alkyl halides convert the amine to secondary amines using DIAD/TPP.
Stability Under Reactive Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| UV Light (254 nm) | Decomposition via CF₃ bond cleavage | |
| High Temp (>200°C) | Ring decomposition to nitriles |
Scientific Research Applications
Medicinal Chemistry
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance pharmacological properties.
Key Therapeutic Areas:
- Antitumor Activity: Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, particularly breast and lung cancers. In vitro assays have shown significant growth inhibition at concentrations ranging from 10 µM to 50 µM.
- Neuropharmacological Effects: The compound has demonstrated affinity for monoamine transporters, suggesting potential applications in treating mood disorders such as depression and schizophrenia. IC values for dopamine transporter (DAT) binding range from 5.9 nM to 22 nM .
Biological Activities
The biological activities of this compound are summarized in the following table:
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Inhibits growth of specific cancer cell lines | |
| Neuropharmacological | Affinity for dopamine and serotonin transporters | |
| Anti-inflammatory | Potential inhibitor of inflammatory enzymes |
Case Study 1: Antitumor Activity
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in breast and lung cancer models, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, the compound was assessed for its interaction with monoamine transporters. The findings revealed a strong binding affinity for DAT, suggesting that it could modulate dopaminergic activity effectively, which may be beneficial in addressing psychiatric disorders .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs differ primarily in the substituent at the 5-position of the isoxazole ring. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The CF₃ group in the target compound likely reduces lipophilicity compared to alkyl- or aryl-substituted analogs (e.g., 4-ethylphenyl, 4-methylphenyl) due to its polar nature. However, it may still exhibit moderate solubility in organic solvents .
- Stability: Trifluoromethyl groups are known to enhance metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
- Purity : While specific data are unavailable, analogs like (5-(p-Tolyl)isoxazol-3-yl)methanamine achieve ≥95% purity, suggesting feasible synthetic routes for the target compound .
Biological Activity
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in research and medicine.
The molecular formula of this compound is C4H4F3N2O, and it features a distinctive isoxazole ring system. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for various therapeutic applications .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl substituent increases the compound's selectivity and potency against these targets, which may include:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, potentially related to cancer and inflammatory pathways.
- Receptor Binding : Its ability to bind selectively to receptors may contribute to its therapeutic effects in various diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound and related compounds:
- In vitro Studies : Research has indicated that derivatives of isoxazole can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against hepatocellular carcinoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | < 3.8 |
| 5r | SNU475 | < 8.5 |
| 5t | Huh7 | 4.7 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, as evidenced by higher IC50 values against non-cancerous cell lines .
Antimicrobial Activity
The compound's structural features also position it as a candidate for antimicrobial activity. Similar isoxazole derivatives have shown effective inhibition against various bacterial strains, indicating that this compound could possess similar properties .
Case Studies
- Study on Anticancer Properties : A study evaluated a series of isoxazole derivatives for their anticancer activity. Among them, compounds with trifluoromethyl substitutions exhibited enhanced potency against liver cancer cell lines, highlighting the importance of the trifluoromethyl group in enhancing biological activity .
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes linked to inflammatory pathways demonstrated that this compound could effectively reduce enzyme activity, suggesting its potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(Trifluoromethyl)isoxazol-3-yl)methanamine, considering functional group sensitivity?
- Methodological Answer : The primary amine group is prone to oxidation or side reactions during synthesis. A two-step approach is recommended:
Protection : Use tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride as a protected intermediate to avoid undesired reactions at the amine site .
Deprotection : Cleave the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
- Reaction Conditions : Employ tetrahydrofuran (THF) as the solvent with DIEA (N,N-diisopropylethylamine) and catalytic DMAP (4-dimethylaminopyridine) under reflux to enhance coupling efficiency .
- Purification : Isolate the product via column chromatography, as demonstrated in dispirophosphazene syntheses .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to identify the methanamine proton ( 2.8–3.2 ppm) and NMR to confirm the trifluoromethyl group ( -60 to -65 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (exact mass: 180.06 g/mol) and detect impurities .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in THF/hexane mixtures and analyze diffraction patterns .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer :
- Salt Form : Convert the free base to its hydrochloride salt to improve stability and reduce hygroscopicity .
- Packaging : Store in amber glass bottles under inert gas (N or Ar) to prevent photodegradation and oxidation .
- Temperature : Maintain at -20°C for long-term storage, with desiccants to mitigate moisture uptake .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing CF group reduces the nucleophilicity of the amine. To enhance reactivity:
Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) for amide bond formation .
Optimize pH (e.g., pH 8–9) to deprotonate the amine without degrading the isoxazole ring .
- Case Study : Similar CF-containing benzylamines form stable boronic acid complexes for Suzuki-Miyaura couplings, suggesting applicability in bioconjugation .
Q. How can researchers resolve contradictions in biological activity data across synthetic batches?
- Methodological Answer :
Purity Analysis : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to quantify impurities. Compare retention times with standards .
By-Product Identification : Perform LC-MS/MS to detect side products (e.g., oxidized amines or isoxazole ring-opened species) .
Reproducibility : Standardize reaction conditions (e.g., strict temperature control during Boc deprotection) to minimize batch variability .
Q. What experimental designs are suitable for studying the compound’s interaction with microbial enzymes?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina to model binding to leucyl-tRNA synthetase, leveraging the CF group’s role in hydrophobic interactions .
- In Vitro Assays :
MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria.
Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, /) .
- Metabolite Tracking : Label the amine with and monitor metabolic pathways via radio-TLC .
Methodological Notes
- Contradiction Handling : Discrepancies in biological data may arise from residual solvents (e.g., THF) in synthetic batches. Always include a solvent control in assays .
- Advanced Characterization : For chiral purity assessment, use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy if the compound exhibits optical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
